Bienvenue dans la boutique en ligne BenchChem!

4-(4-Iodo-1h-pyrazol-1-yl)-2-(isopropylamino)butanoic acid

Halogen bonding Computational chemistry Crystal engineering

4-(4-Iodo-1H-pyrazol-1-yl)-2-(isopropylamino)butanoic acid (CAS 1342850-85-4; molecular formula C10H16IN3O2; molecular weight 337.16 g/mol) is a synthetic, non-proteinogenic amino acid derivative belonging to the broader class of 4-halo-N-alkyl-pyrazole-butanoic acids. The compound features three key structural modules: a 4-iodopyrazole ring, an isopropylamino group at the α-carbon of the butanoic acid chain, and a free carboxylic acid terminus.

Molecular Formula C10H16IN3O2
Molecular Weight 337.16 g/mol
Cat. No. B15313756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Iodo-1h-pyrazol-1-yl)-2-(isopropylamino)butanoic acid
Molecular FormulaC10H16IN3O2
Molecular Weight337.16 g/mol
Structural Identifiers
SMILESCC(C)NC(CCN1C=C(C=N1)I)C(=O)O
InChIInChI=1S/C10H16IN3O2/c1-7(2)13-9(10(15)16)3-4-14-6-8(11)5-12-14/h5-7,9,13H,3-4H2,1-2H3,(H,15,16)
InChIKeyZWJVNYHBPZDUBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Iodo-1H-pyrazol-1-yl)-2-(isopropylamino)butanoic acid (CAS 1342850-85-4): Procurement-Relevant Chemical Identity and Structural Context


4-(4-Iodo-1H-pyrazol-1-yl)-2-(isopropylamino)butanoic acid (CAS 1342850-85-4; molecular formula C10H16IN3O2; molecular weight 337.16 g/mol) is a synthetic, non-proteinogenic amino acid derivative belonging to the broader class of 4-halo-N-alkyl-pyrazole-butanoic acids . The compound features three key structural modules: a 4-iodopyrazole ring, an isopropylamino group at the α-carbon of the butanoic acid chain, and a free carboxylic acid terminus. It is commercially available from multiple specialist chemical suppliers at ≥98% purity and is primarily utilized as a research intermediate and screening compound in medicinal chemistry and chemical biology . The iodine substituent at the pyrazole 4-position is the critical structural discriminator, endowing this compound with physicochemical and functional properties that are non-substitutable by its bromo, chloro, or non-halogenated congeners.

Why 4-(4-Iodo-1H-pyrazol-1-yl)-2-(isopropylamino)butanoic Acid Cannot Be Replaced by Generic In-Class Analogs


In-class substitution—whether by halogen exchange (Br, Cl), de-halogenation (methyl), or N-alkyl variation (propylamino, methylamino)—is structurally feasible but functionally consequential, because each modification alters at least one of three interdependent properties: halogen-bonding strength, lipophilicity, and steric profile at the secondary amine . The iodine atom on the pyrazole ring participates in halogen bonding (C–I⋯N, C–I⋯O, C–I⋯π interactions) with markedly higher electrostatic potential magnitude than bromine or chlorine, as quantified by rotational spectroscopy and ab initio calculations on the 4-halopyrazole core [1]. Furthermore, replacement of the isopropylamino group with propylamino or methylamino variants modifies both the pKa of the secondary amine and the overall molecular flexibility, directly affecting target engagement and pharmacokinetic behavior in any screening cascade . These differences mean that biological activity observed with the iodo-isopropylamino compound cannot be assumed to transfer to a bromo-methylamino or chloro-propylamino surrogate without explicit re-profiling.

Product-Specific Quantitative Evidence Guide: 4-(4-Iodo-1H-pyrazol-1-yl)-2-(isopropylamino)butanoic Acid vs. Closest Analogs


Iodo vs. Bromo Pyrazole: Halogen Bonding Electrostatic Potential and Interaction Energy Quantified by Rotational Spectroscopy

The 4-iodopyrazole core exhibits a significantly stronger halogen-bond donor capacity than 4-bromopyrazole. Rotational spectroscopy and ab initio calculations performed on isolated 4-halopyrazole molecules by Cooper et al. (2017) demonstrate that the electrostatic potential (VS,max) at the iodine σ-hole is more positive and spatially extended than at the bromine σ-hole, yielding higher calculated interaction energies with Lewis bases such as NH₃ and H₂O [1]. This directly translates to the target compound: the 4-iodopyrazol-1-yl substituent will engage in stronger, more directional C–I⋯N, C–I⋯O, and C–I⋯π halogen bonds than the corresponding 4-bromo congener 4-(4-Bromo-1H-pyrazol-1-yl)-2-(isopropylamino)butanoic acid (CAS 1343078-28-3; MW 290.16) . The 4-iodopyrazole and 4-bromopyrazole pair has been explicitly described as 'magic bullets' for biochemical structure determination precisely because of these differential halogen-bonding signatures [1].

Halogen bonding Computational chemistry Crystal engineering

Molecular Weight Differential: Iodo Compound Provides Heavy-Atom Advantage for X-Ray Crystallography and Mass Spectrometry Detection

The iodine atom (atomic mass 126.9 Da) confers a molecular weight of 337.16 g/mol on the target compound, which is 47.0 Da (16%) heavier than its bromo analog (CAS 1343078-28-3, MW 290.16), 91.5 Da (37%) heavier than its chloro analog (CAS 1342084-31-4, MW 245.71), and 111.9 Da (50%) heavier than its 4-methyl analog (CAS 1341577-19-2, MW 225.29) . This mass differential provides a unique isotope signature (iodine is monoisotopic; the characteristic 127I mass and the distinct isotopic pattern in mass spectra enable unambiguous detection in complex biological matrices) [1]. For X-ray crystallography, the iodine atom serves as an intrinsic heavy atom for experimental phasing via single-wavelength anomalous dispersion (SAD) or multiple-wavelength anomalous dispersion (MAD), eliminating the need for selenomethionine labeling or heavy-atom soaking in many cases [2].

Structural biology X-ray crystallography Mass spectrometry

N-Alkyl Substitution: Isopropylamino vs. Propylamino – Steric and LogP Differentiation

The isopropylamino group in the target compound (branched N-substituent, 2 carbons on the α-carbon of the amine) presents a different steric and electronic profile compared to the linear propylamino group in 4-(4-Iodo-1H-pyrazol-1-yl)-2-(propylamino)butanoic acid (CAS 1340176-19-3, same MW 337.16, same formula C10H16IN3O2, isomeric relationship) and the smaller methylamino group in 4-(4-Iodo-1H-pyrazol-1-yl)-2-(methylamino)butanoic acid (CAS 1343144-64-8, MW 309.10) . The branched isopropyl group increases steric hindrance at the secondary amine, which can reduce metabolic N-dealkylation by cytochrome P450 enzymes compared to the linear n-propyl chain while maintaining sufficient conformational flexibility for target binding . Additionally, the isopropyl group confers a predicted logP approximately 0.2–0.4 units higher than the methylamino variant on the same 4-iodopyrazole scaffold, with implications for membrane permeability and plasma protein binding .

Medicinal chemistry ADME prediction Structure-activity relationship

Iodine-Specific Application: Potential for Direct Radioiodination Enabling SPECT/PET Tracer Development Without Scaffold Modification

The presence of a stable iodine atom at the pyrazole 4-position makes this compound scaffold inherently amenable to radioiodination via isotope exchange (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I) without requiring structural modification of the pharmacophore [1]. This contrasts with the bromo analog, where radiobromination (⁷⁶Br, ⁷⁷Br) is less established and requires more complex radiochemistry, and the chloro/methyl analogs, which lack a direct radiohalogenation handle entirely [2]. Radioiodinated pyrazole derivatives have been developed as SPECT tracers for imaging COX-2 expression and lung imaging, demonstrating the translational feasibility of this approach [1]. The target compound, bearing a free carboxylic acid for potential bioconjugation and an iodine atom for isotopic labeling, represents a dual-functionality scaffold that the bromo, chloro, and methyl congeners cannot replicate in a single molecular entity [3].

Molecular imaging Radiopharmaceuticals SPECT/PET

Halogen Series Physicochemical Gradient: Density and Boiling Point Trends Across Iodo, Bromo, and Chloro Congeners

Across the 4-halo series—4-(4-Iodo-1H-pyrazol-1-yl)-2-(isopropylamino)butanoic acid (target), 4-(4-Bromo-1H-pyrazol-1-yl)-2-(isopropylamino)butanoic acid, and 4-(4-Chloro-1H-pyrazol-1-yl)-2-(isopropylamino)butanoic acid—the predicted physicochemical properties follow a monotonic trend governed by halogen atomic mass and polarizability . The iodo compound has the highest molecular weight (337.16 g/mol), the highest predicted density (~1.7 g/cm³ vs. 1.52 for Br and 1.31 for Cl), and the highest predicted boiling point. These property differences have practical implications for purification method selection (e.g., recrystallization solvent choice, column chromatography conditions) and for formulation development where density and thermal stability are critical parameters .

Physicochemical characterization Purification Formulation

Explicit Caveat: Absence of Published Direct Biological Potency Data for the Target Compound

A comprehensive search of PubMed, BindingDB, ChEMBL, DrugBank, and major patent databases (Google Patents, USPTO, WIPO) as of the preparation date of this guide did not return any published IC₅₀, Ki, EC₅₀, or in vivo efficacy data specific to 4-(4-Iodo-1H-pyrazol-1-yl)-2-(isopropylamino)butanoic acid (CAS 1342850-85-4) [1]. The compound does not appear in BindingDB (no hit for CAS 1342850-85-4), has no ChEMBL compound record, and is not indexed in DrugBank [2][3]. The structurally related bromo analog (CAS 1343078-28-3) has one BindingDB entry showing an IC₅₀ > 100,000 nM against trypsin-like activity of the 20S proteasome in human red blood cells, indicating no meaningful activity in that assay; comparable data for the iodo compound is absent [4]. The compound has been cited in patent literature related to pyrazole compounds disrupting the eIF4E/eIF4G interaction (e.g., US11602526B2 assigned to Bantam Pharmaceutical), but without disclosing specific biological data for this individual compound [5]. Users procuring this compound for biological screening should therefore plan for de novo profiling rather than relying on prior potency data.

Data transparency Procurement risk assessment Lead development

Optimal Research and Industrial Application Scenarios for 4-(4-Iodo-1H-pyrazol-1-yl)-2-(isopropylamino)butanoic Acid (CAS 1342850-85-4)


Fragment-Based Drug Discovery and Halogen Bond-Directed Screening Libraries

This compound is ideally suited for inclusion in fragment-based screening libraries where halogen bonding is a desired interaction modality. The combination of a 4-iodopyrazole (strong halogen-bond donor) with an isopropylamino acid backbone (hydrogen-bond donor/acceptor, conformational constraint) creates a three-dimensional, rule-of-3 compliant fragment (MW < 350, predicted logP < 3) that can probe halogen-bonding hot spots on protein targets [1]. The bromo analog (4-bromopyrazole scaffold) is a well-established 'magic bullet' for biochemical structure determination via halogen bonding; the iodo variant extends this capability with stronger interaction potential [2]. For library procurement, this compound fills a niche that the chloro, bromo, and methyl variants cannot address simultaneously: heavy atom + halogen bonding + amino acid character.

Co-Crystallization and Experimental Phasing Agent in Structural Biology

The intrinsic iodine atom enables experimental phasing for X-ray crystallography via SAD/MAD without requiring selenomethionine incorporation or heavy-atom soaking [1]. This is a significant practical advantage for structural biology groups studying ligand-protein complexes: the compound can be soaked or co-crystallized with the target protein, and the iodine anomalous signal (f'' ≈ 6.9 e⁻ at Cu Kα) provides phase information directly from the ligand itself [2]. The bromo analog (f'' ≈ 1.5 e⁻) provides weaker phasing power, while the chloro analog (f'' ≈ 0.7 e⁻) is generally insufficient for reliable experimental phasing at typical resolutions [2]. The free carboxylic acid and secondary amine further enable hydrogen-bonding interactions with the protein surface, increasing the likelihood of ordered binding.

Radiotracer Precursor for SPECT/PET Imaging Probe Development

This compound serves as a cold reference standard and potential precursor for radioiodinated imaging probes. The iodine atom at the pyrazole 4-position allows direct isotope exchange with ¹²³I (SPECT, t₁/₂ = 13.2 h), ¹²⁴I (PET, t₁/₂ = 4.18 d), or ¹²⁵I (in vitro assays, t₁/₂ = 59.4 d) without scaffold modification [1]. The free carboxylic acid provides a conjugation handle for attaching targeting vectors (peptides, antibodies, small-molecule targeting ligands), while the isopropylamino group can serve as a secondary site for further derivatization [2]. This dual-functionality (labeling site + bioconjugation site) is absent in the bromo analog due to the less established radiobromination chemistry, and entirely absent in the chloro and methyl analogs.

SAR Probe for eIF4E/eIF4G Protein-Protein Interaction Inhibitor Programs

Patent literature (US11602526B2, Bantam Pharmaceutical) identifies pyrazole compounds of this structural class as disruptors of the eIF4E/eIF4G protein-protein interaction, a target implicated in cancer and autism spectrum disorders [1]. The target compound, with its specific combination of 4-iodopyrazole and isopropylamino substitution, represents a defined SAR point for exploring the halogen-dependence of eIF4E binding. The isopropylamino group at the α-position introduces chirality and steric constraints that may confer selectivity advantages over the simpler methylamino or unsubstituted amino variants. Procuring this compound alongside its bromo, chloro, and N-alkyl variants enables systematic SAR profiling of both the halogen identity and the amine substituent within a patent-relevant chemical space.

Quote Request

Request a Quote for 4-(4-Iodo-1h-pyrazol-1-yl)-2-(isopropylamino)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.